molecular formula C11H14BrNO B2707635 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2162891-91-8

2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol

Cat. No.: B2707635
CAS No.: 2162891-91-8
M. Wt: 256.143
InChI Key: VIAXSUYIZWFYGB-UHFFFAOYSA-N
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Description

2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. This molecule features a cyclobutane ring, a structure that is increasingly utilized in the design of small-molecule drug candidates. The cyclobutane ring provides significant structural advantages, including conformational restriction that can reduce the entropic penalty upon binding to a biological target and potentially improve metabolic stability. Its unique puckered geometry and longer C-C bond lengths allow it to effectively fill hydrophobic pockets in enzymes or receptors. The compound's structure incorporates a 2-bromobenzyl group, which can serve as a versatile handle for further synthetic elaboration via cross-coupling reactions, and a bifunctional amino-alcohol motif on the cyclobutane ring. This combination makes it a valuable chemical building block for constructing more complex molecules, such as molecular glue degraders (MGDs) that often use similar structural components to induce protein-protein interactions. Researchers can leverage this compound in the synthesis of novel N-heterocyclic frameworks or as a core scaffold in the development of potential anticancer and antimicrobial agents. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-bromophenyl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAXSUYIZWFYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzylamine, is prepared through the bromination of benzylamine using bromine in the presence of a suitable solvent such as dichloromethane.

    Cyclobutanol Formation: The cyclobutanol moiety is synthesized via a cyclization reaction involving a suitable precursor, such as 1,3-dibromopropane, under basic conditions.

    Coupling Reaction: The final step involves the coupling of the bromophenyl intermediate with the cyclobutanol precursor using a coupling reagent such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

    Oxidation: 2-{[(2-Bromophenyl)methyl]amino}cyclobutanone.

    Reduction: 2-{[(Phenyl)methyl]amino}cyclobutan-1-ol.

    Substitution: 2-{[(2-Azidophenyl)methyl]amino}cyclobutan-1-ol.

Scientific Research Applications

2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclobutanol moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol (hypothetical) with analogous compounds from the evidence, emphasizing molecular structure, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
2-{[(2-Bromophenyl)methyl]amino}butan-1-ol C₁₁H₁₆BrNO 276.61 1492317-53-9 Linear butanol chain; 2-bromobenzyl amine
4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol C₁₂H₁₈BrNO 272.19 1520309-63-0 Longer pentanol chain; same substituent
trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol C₁₂H₁₇NO 191.27 1847433-55-9 Cyclobutane ring; 2-methylbenzyl substituent

Key Observations:

Ring Strain vs. Chain Flexibility: The cyclobutane ring in trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol introduces significant ring strain compared to linear analogs like 2-{[(2-bromophenyl)methyl]amino}butan-1-ol. This strain may reduce thermal stability but enhance reactivity in certain synthetic pathways .

Substituent Effects :

  • The 2-bromophenyl group (present in butan-1-ol and pentan-1-ol analogs) increases molecular weight and lipophilicity compared to the 2-methylphenyl group in the cyclobutane derivative. Bromine’s electron-withdrawing nature may also influence electronic properties and binding affinity in biological systems .
  • The hydroxyl group on the cyclobutane ring could enhance hydrogen-bonding capacity, impacting solubility and intermolecular interactions .

Molecular Weight Trends: Cyclobutane derivatives (e.g., trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol) generally have lower molecular weights than linear-chain brominated analogs due to reduced carbon content .

Research Findings and Implications

  • Synthetic Utility: Brominated benzylamines, such as 2-{[(2-bromophenyl)methyl]amino}butan-1-ol, are frequently employed as intermediates in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the bromine substituent .
  • Stability Challenges: Cyclobutane-containing compounds may exhibit lower thermal stability compared to linear analogs, as noted in stress-testing studies of similar structures .

Biological Activity

2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a bromophenyl group and an amino alcohol moiety. The presence of the bromine atom is significant as it influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The bromophenyl group enhances binding to hydrophobic pockets within these targets, while the cyclobutanol moiety can engage in hydrogen bonding, modulating protein activity and leading to various biological effects.

1. Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies suggest that it exhibits anti-proliferative effects against various cancer cell lines, potentially through the induction of apoptosis or inhibition of cell cycle progression. For instance, compounds with similar structures have shown IC50 values in the micromolar range against cancer cells, indicating promising therapeutic potential .

2. Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity positions it as a candidate for treating inflammatory diseases .

3. Enzyme Interaction Studies

As a biochemical probe, this compound has been investigated for its ability to interact with various enzymes. Its unique structure allows it to serve as a model for studying enzyme kinetics and mechanisms, particularly in relation to drug metabolism and pharmacokinetics.

Comparative Analysis

CompoundStructureBiological ActivityUnique Features
This compoundStructureAnticancer, Anti-inflammatoryBromine enhances lipophilicity
2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-olStructureModerate anticancerChlorine's smaller size impacts binding
2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-olStructureSimilar activity profileFluorine increases metabolic stability

Case Study 1: Anticancer Efficacy

A study conducted by Tian et al. (2017) evaluated the efficacy of halogenated cyclobutane derivatives against breast cancer cells. The results indicated that the brominated variant displayed superior anti-proliferative activity compared to its chloro and fluoro counterparts, supporting the hypothesis that bromination enhances biological activity due to increased lipophilicity and better membrane penetration .

Case Study 2: Inflammation Model

In a model of acute inflammation, researchers assessed the compound's ability to modulate cytokine release from activated macrophages. The findings revealed a significant reduction in TNF-alpha levels when treated with this compound, suggesting its potential utility in inflammatory disease management .

Q & A

Q. What synthetic strategies are employed to prepare 2-{[(2-Bromophenyl)methyl]amino}cyclobutan-1-ol?

The synthesis typically involves a reductive amination approach. Cyclobutanone is reacted with 2-bromobenzylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., acetic acid). The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using flash chromatography with gradients of ethyl acetate/hexane. Structural confirmation is performed via 1H^1 \text{H} and 13C^{13}\text{C} NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify the amine and hydroxyl functionalities .

Q. How is the stereochemistry of the cyclobutane ring resolved during synthesis?

The strained cyclobutane ring often leads to stereochemical ambiguity. X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Computational methods (e.g., density functional theory, DFT) predict preferred conformers by analyzing steric interactions between the bromophenyl group and the cyclobutane ring .

Q. What physicochemical properties are critical for characterizing this compound?

Key properties include:

  • LogP : Estimated at ~2.5 (via XLogP3) due to the hydrophobic bromophenyl group.
  • Hydrogen bonding : One donor (NH) and two acceptors (NH and OH), influencing solubility in polar solvents.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, consistent with strained cyclobutane derivatives .

Advanced Research Questions

Q. How can conflicting NMR data for the cyclobutane moiety be reconciled?

Unexpected splitting patterns in 1H^1 \text{H} NMR may arise from dynamic effects (e.g., ring puckering or tautomerism). Variable-temperature NMR (VT-NMR) experiments between −50°C and 25°C can slow conformational exchange, resolving split signals. Additionally, 1H-13C^1 \text{H-}^{13}\text{C} HSQC and HMBC correlations clarify coupling pathways. For example, coupling between the NH proton and cyclobutane carbons confirms the amino group’s position .

Q. What strategies optimize reaction yield in the presence of steric hindrance from the bromophenyl group?

Steric hindrance reduces nucleophilic attack efficiency during amination. Mitigation strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalysis : Palladium-catalyzed Buchwald-Hartwig amination improves coupling efficiency under mild conditions.
  • Microwave-assisted synthesis : Shortens reaction time and minimizes side reactions .

Q. How does the bromophenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?

The bromine atom enhances lipophilicity and π-π stacking interactions with aromatic residues in target proteins. Comparative SAR studies with chloro or methyl analogs reveal that bromine’s electronegativity and van der Waals radius significantly affect binding affinity. For instance, in enzyme inhibition assays, the bromo derivative shows a 3-fold higher IC50_{50} than its chloro counterpart due to improved hydrophobic interactions .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for reactions at the benzylic position. Fukui indices identify electrophilic sites, while molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack. These models guide solvent and catalyst selection for functionalizing the bromophenyl group .

Methodological Considerations

Q. How are impurities from incomplete cyclization removed during purification?

Unreacted linear precursors are removed via acid-base extraction. The product’s secondary amine is protonated with HCl (1M), extracted into the aqueous layer, and basified to precipitate the pure compound. Residual impurities are eliminated using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

Stability is assessed via:

  • Forced degradation studies : Exposure to pH 1–13 buffers at 37°C for 24 hours, followed by LC-MS to detect hydrolysis or oxidation products.
  • Plasma stability assays : Incubation with human plasma (37°C, 1 hour) identifies esterase-mediated degradation. The cyclobutane ring shows resistance to hydrolysis, while the bromophenyl group remains intact .

Q. How is the compound’s solubility profile tailored for in vivo studies?

Co-solvent systems (e.g., PEG-400/water) or lipid-based nanoemulsions enhance solubility. Dynamic light scattering (DLS) measures particle size in formulations, ensuring <200 nm for intravenous administration. Solubility parameters (Hansen solubility parameters) guide excipient selection to match the compound’s hydrophobicity .

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